2,2'-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with multiple ethoxy groups and boronate ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core is functionalized with ethoxy groups through etherification reactions, often using reagents such as potassium carbonate and N,N-dimethylformamide (DMF) at elevated temperatures . The boronate ester functionalities are introduced via reactions with boronic acids or boronate esters under conditions that may include the use of catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow processes, automated synthesis, and the use of industrial-scale reactors to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The boronate ester functionalities can be reduced to form boronic acids.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of boronic acids.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and other optoelectronic devices due to its unique electronic properties.
Material Science: Employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Biomedical Imaging: Potential use in bioimaging applications due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with light and electronic fields. The fluorene core and boronate ester functionalities allow for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The molecular targets include electronic components within devices, and the pathways involve the transfer of electrons and energy through the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’-(9,9-Bis(3,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its combination of a fluorene core with multiple ethoxy groups and boronate ester functionalities. This combination provides distinct electronic and optical properties that are advantageous for applications in organic electronics and material science.
Properties
Molecular Formula |
C65H96B2O20 |
---|---|
Molecular Weight |
1219.1 g/mol |
IUPAC Name |
2-[9,9-bis[3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C65H96B2O20/c1-61(2)62(3,4)85-66(84-61)51-15-17-53-54-18-16-52(67-86-63(5,6)64(7,8)87-67)48-56(54)65(55(53)47-51,49-13-19-57(80-41-37-76-33-29-72-25-21-68-9)59(45-49)82-43-39-78-35-31-74-27-23-70-11)50-14-20-58(81-42-38-77-34-30-73-26-22-69-10)60(46-50)83-44-40-79-36-32-75-28-24-71-12/h13-20,45-48H,21-44H2,1-12H3 |
InChI Key |
XISHKLVXYAQEAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC(=C(C=C5)OCCOCCOCCOC)OCCOCCOCCOC)C6=CC(=C(C=C6)OCCOCCOCCOC)OCCOCCOCCOC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.